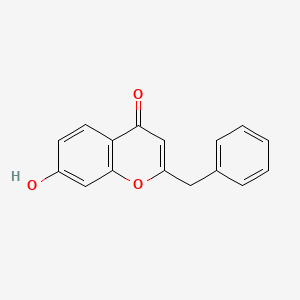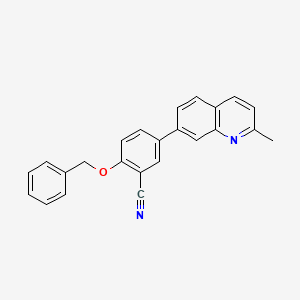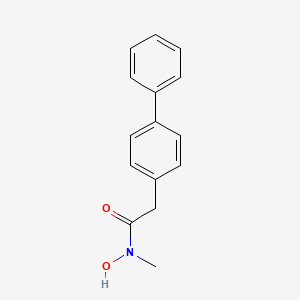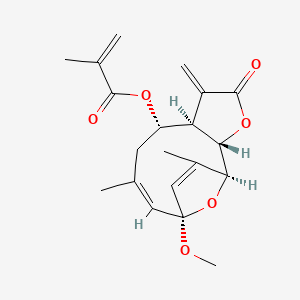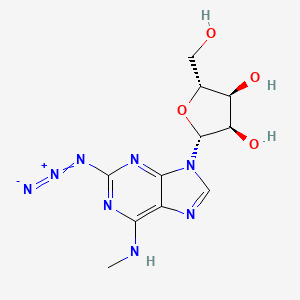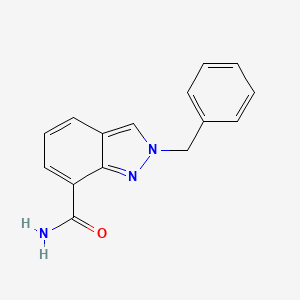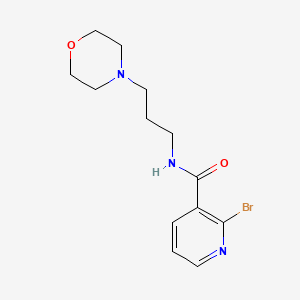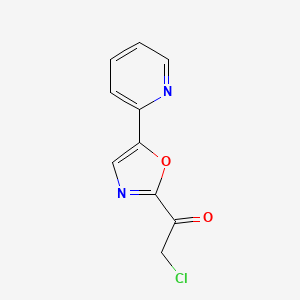
2-chloro-2''-C-methyl-tecadenoson
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-2’-C-metil-tecadenoson es un análogo de nucleósido sintético que ha llamado la atención por sus posibles aplicaciones terapéuticas. Este compuesto está estructuralmente relacionado con la adenosina y es conocido por su acción selectiva sobre receptores específicos de adenosina, lo que lo convierte en un candidato prometedor para diversas aplicaciones médicas.
Métodos De Preparación
La síntesis de 2-cloro-2’-C-metil-tecadenoson implica un enfoque quimioenzimático. Una purina nucleósido fosforilasa de Aeromonas hydrophila se utiliza para catalizar la reacción de transglucosilación, transfiriendo la porción de carbohidratos de un donador de nucleósido a una base heterocíclica . El donador de azúcar, como el yoduro de 7-metilguanosina, se sintetiza e incuba con la base de purina modificada para lograr buenas conversiones bajo condiciones de cribado . Este método ha demostrado superar muchas limitaciones de la química de nucleósidos convencional.
Análisis De Reacciones Químicas
2-cloro-2’-C-metil-tecadenoson experimenta varias reacciones químicas, incluida la sustitución nucleofílica y la transglucosilación. La reacción de sustitución nucleofílica implica el reemplazo de un grupo saliente por un nucleófilo, a menudo facilitado por reactivos como el ácido clorhídrico concentrado . La reacción de transglucosilación, catalizada por la purina nucleósido fosforilasa, implica la transferencia de una porción de carbohidratos de un donador de nucleósido a una base heterocíclica . Los principales productos formados a partir de estas reacciones incluyen nucleósidos modificados con posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
Química: Sirve como compuesto modelo para estudiar análogos de nucleósidos y su síntesis.
Biología: Su acción selectiva sobre los receptores de adenosina lo convierte en una herramienta valiosa para estudiar las funciones de los receptores y las vías de señalización.
Industria: Los métodos de síntesis y producción del compuesto contribuyen a los avances en la fabricación farmacéutica y el desarrollo de fármacos.
Mecanismo De Acción
2-cloro-2’-C-metil-tecadenoson ejerce sus efectos estimulando selectivamente el receptor A1 de adenosina . Este receptor participa en la disminución de la conducción de los impulsos eléctricos en el nodo auriculoventricular (AV) del corazón, que controla la transmisión de los impulsos eléctricos de las aurículas a los ventrículos. Al dirigirse selectivamente al receptor A1 de adenosina, el compuesto puede reducir la cantidad de impulsos eléctricos que llegan a los ventrículos sin afectar la presión arterial .
Comparación Con Compuestos Similares
2-cloro-2’-C-metil-tecadenoson es único en su acción selectiva sobre el receptor A1 de adenosina. Compuestos similares incluyen:
2-cloro-N6-ciclopentiladenosina (CCPA): Otro análogo de nucleósido con acción selectiva sobre los receptores de adenosina.
Acadesina (AICAR): Un análogo de nucleósido utilizado en la investigación metabólica.
Ribavirina: Un análogo de nucleósido antiviral.
En comparación con estos compuestos, 2-cloro-2’-C-metil-tecadenoson destaca por su selectividad específica del receptor y sus posibles aplicaciones terapéuticas en cardiología.
Propiedades
Fórmula molecular |
C15H20ClN5O5 |
|---|---|
Peso molecular |
385.80 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[2-chloro-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O5/c1-15(24)10(23)8(4-22)26-13(15)21-6-17-9-11(18-7-2-3-25-5-7)19-14(16)20-12(9)21/h6-8,10,13,22-24H,2-5H2,1H3,(H,18,19,20)/t7-,8-,10-,13-,15-/m1/s1 |
Clave InChI |
PKAKDOUFCOQHOJ-RAPCHXAISA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N[C@@H]4CCOC4)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCOC4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



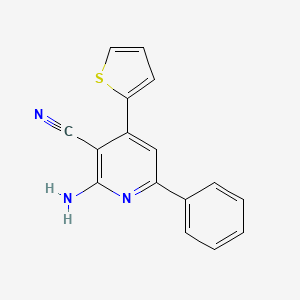
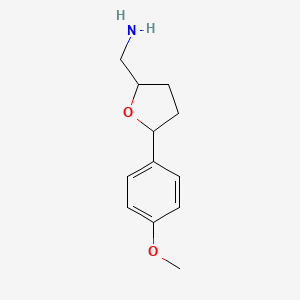
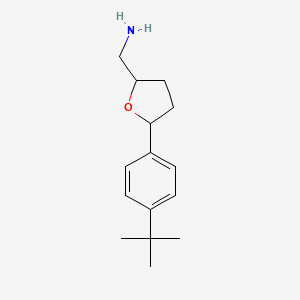
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
